molecular formula C9H8Cl2OS B15384185 1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one

1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one

Cat. No.: B15384185
M. Wt: 235.13 g/mol
InChI Key: DQEVABCWZFAXIQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted at position 1 with both a chlorine atom and a 3-chloro-4-mercaptophenyl group. The mercapto (-SH) group on the phenyl ring introduces unique reactivity, including hydrogen-bonding capabilities and redox activity, while the chlorine substituents influence electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for heterocycles and functional materials, though its specific applications require further exploration .

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-chloro-1-(3-chloro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3

InChI Key

DQEVABCWZFAXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Structural Analogs with Hydrazinylidene Substituents

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Structure : Replaces the mercaptophenyl group with a hydrazinylidene moiety attached to a 4-methoxyphenyl ring.
  • Properties :
    • Forms N–H⋯O hydrogen bonds in the crystal lattice, creating chains along the [2 0 1] direction. This enhances thermal stability and influences solubility .
    • Adopts a planar conformation (r.m.s. deviation: 0.150 Å) with an extended zigzag arrangement of the Caryl–N–N=C–O backbone .
  • Applications : Intermediate for pyrazole synthesis, leveraging the reactivity of the hydrazone group .
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one
  • Structure : Features a 4-methylphenyl-hydrazinylidene group instead of the mercaptophenyl substituent.
  • Similar hydrogen-bonding patterns as the methoxy derivative, but with altered crystal packing due to methyl’s non-polar nature .

Key Contrast : The target compound’s mercapto group enables stronger hydrogen bonding (S–H⋯O) compared to hydrazinylidene derivatives (N–H⋯O), which may enhance solubility in polar solvents .

Analogs with Halogen-Substituted Phenyl Groups

1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one
  • Structure: Contains a 4-chlorophenylimino group and a phenylhydrazono substituent.
  • Properties: Exhibits corrosion inhibition efficiencies of 88.3–91.3%, slightly lower than brominated analogs (90.4–93.2%) due to chlorine’s reduced electron-withdrawing effect compared to bromine . Molecular planarity is disrupted by the imino group, affecting π-π stacking interactions .
1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one
  • Structure : Bromine replaces chlorine at the phenyl para position.
  • Properties :
    • Higher inhibition efficiency (90.4–93.2%) attributed to bromine’s greater polarizability and stronger adsorption on metal surfaces .

Key Contrast : The target compound’s 3-chloro-4-mercaptophenyl group combines chlorine’s electronic effects with the thiol’s nucleophilicity, offering dual functionality in catalysis or coordination chemistry .

Analogs with Aliphatic or Cyclic Substituents

1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one
  • Structure : Cyclopropyl group replaces the mercaptophenyl moiety.
  • Properties :
    • Increased steric hindrance from the cyclopropane ring limits rotational freedom.
    • Molecular formula C₁₂H₁₃ClO (vs. C₉H₇Cl₂OS for the target compound) results in lower density (1.0 g/cm³ predicted) and higher volatility .
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one
  • Structure : Chloromethyl and mercapto groups on adjacent phenyl positions.
  • Properties: pKa of 5.47 (predicted) indicates moderate acidity for the thiol group, comparable to the target compound . Boiling point (353.9°C predicted) suggests higher thermal stability than non-thiol derivatives .

Key Contrast : The target compound’s 3-chloro-4-mercaptophenyl group provides a meta-chloro substituent, which may direct electrophilic substitution reactions differently compared to para-substituted analogs .

Crystallographic and Spectral Comparisons

Compound Crystal System Space Group Hydrogen Bonding Reference
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Monoclinic P21/c N–H⋯O chains
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one Monoclinic P21/c N–H⋯O, C–H⋯Cl interactions
Target Compound (Predicted) S–H⋯O, Cl⋯Cl interactions

The absence of crystallographic data for the target compound highlights a research gap. Based on analogs, its crystal structure is expected to exhibit S–H⋯O hydrogen bonds and Cl⋯Cl halogen interactions, influencing packing efficiency .

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